Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Comparison with Similar Compounds
- 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-amine
- 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Comparison: Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and solubility compared to its amine and carboxylic acid counterparts. The ester group makes it more suitable for certain synthetic applications and enhances its stability under various conditions.
Properties
CAS No. |
1020722-67-1 |
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Molecular Formula |
C8H9F3N2O2 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
methyl 5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9F3N2O2/c1-5-6(7(14)15-2)3-12-13(5)4-8(9,10)11/h3H,4H2,1-2H3 |
InChI Key |
AAWMDUPUYVKILO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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